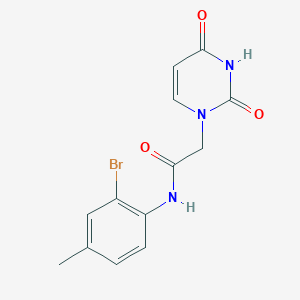
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, also known as AIA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide may prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In addition, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide in lab experiments is that it has been found to have low toxicity and minimal side effects. This makes it a promising candidate for further research and development. However, one of the limitations of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide. One area of interest is in the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide-based therapies for cancer treatment. Another area of interest is in the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide-based therapies for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, or 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, is a chemical compound that has potential applications in scientific research. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, which may have potential applications in the treatment of other diseases. While more research is needed to fully understand the properties and potential applications of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, it is a promising candidate for further research and development.
Synthesemethoden
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide involves a series of chemical reactions. The starting materials are 2-acetyl-1H-isoquinoline and 3-acetylphenylacetic acid. The reaction involves the formation of an amide bond between the two starting materials, resulting in the formation of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide. The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has also been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
Eigenschaften
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(24)17-7-5-8-18(12-17)22-21(26)13-20-19-9-4-3-6-16(19)10-11-23(20)15(2)25/h3-12,20H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSIRIQVPBBPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3C=CN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)

![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)